

improving the pharmacokinetic properties of Parp10-IN-3 for in vivo use

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Compound of Interest

Compound Name: Parp10-IN-3

Cat. No.: B12403424

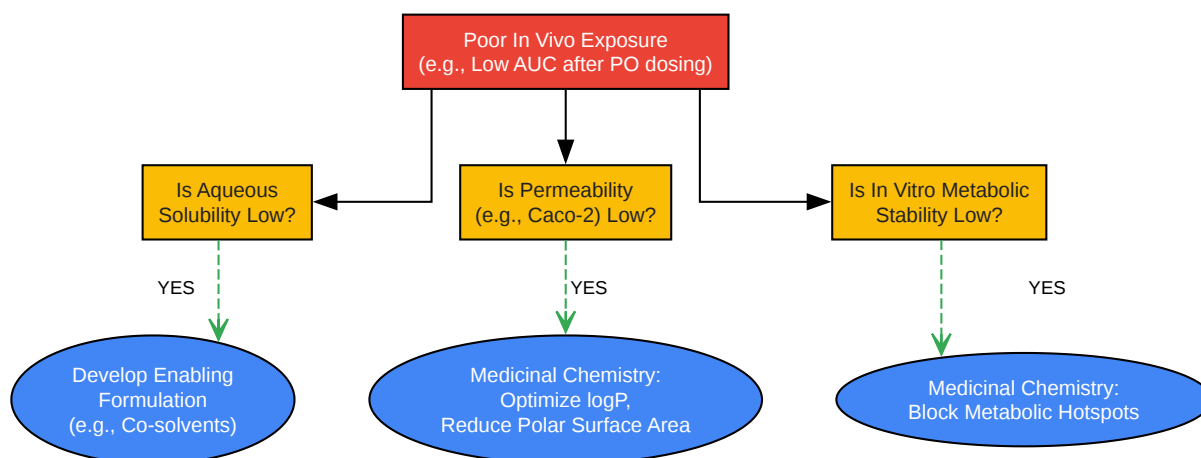
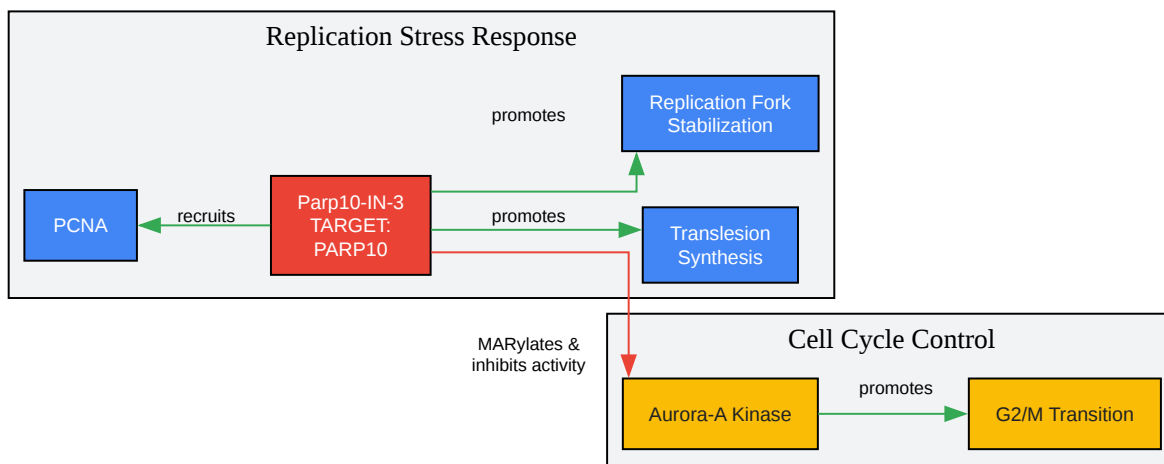
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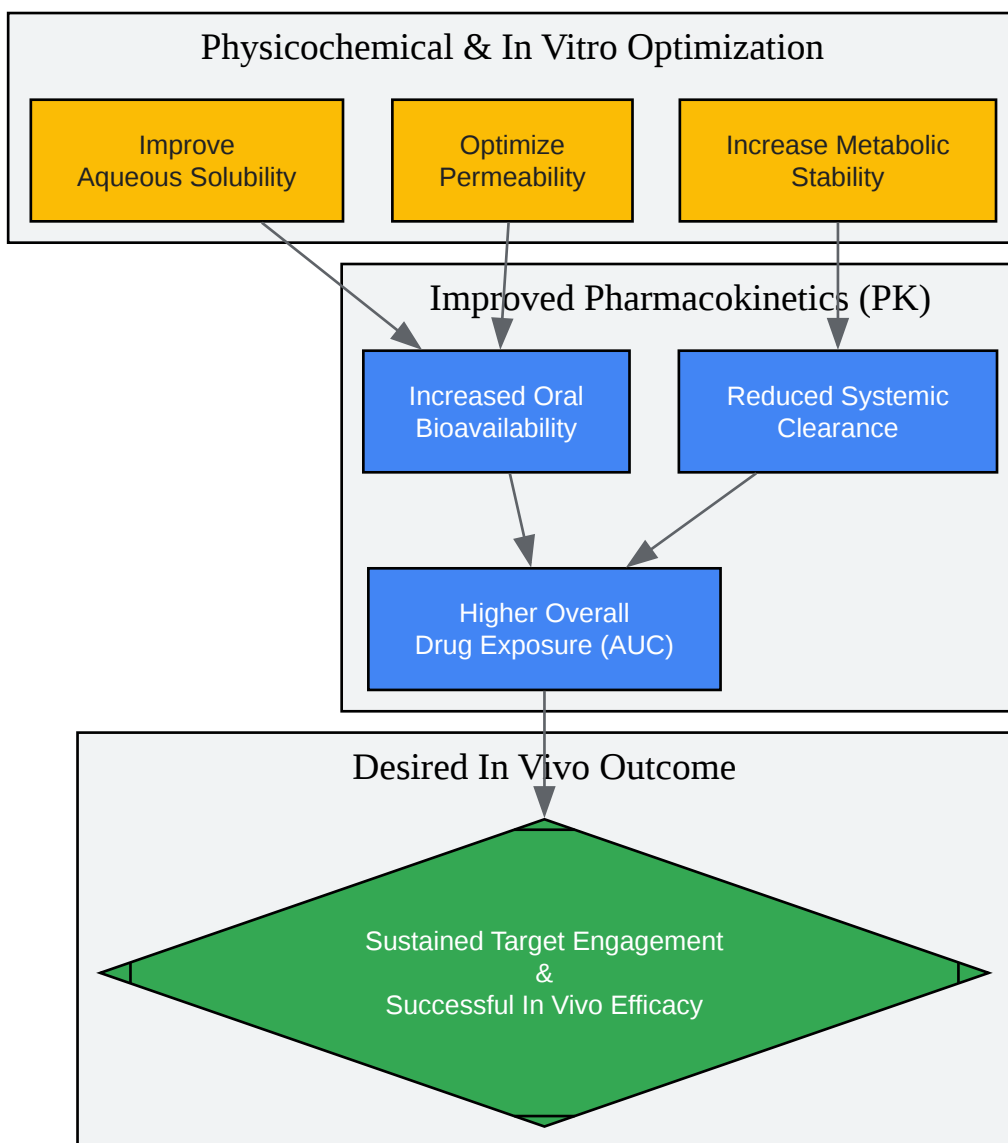
Technical Support Center: Optimizing Parp10-IN-3 for In Vivo Research

Welcome to the technical support resource for researchers working with **Parp10-IN-3**. This center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the pharmacokinetic (PK) properties of this novel PARP10 inhibitor for successful in vivo applications.

Section 1: Understanding the Target - PARP10 Signaling

Before optimizing a compound, it is crucial to understand the biological context of its target. PARP10, a mono-ADP-ribosyltransferase, is involved in various critical cellular processes, including DNA damage repair, cell cycle regulation, and NF-κB signaling.^{[1][2][3]} Its interaction with key proteins like Proliferating Cell Nuclear Antigen (PCNA) is essential for its role in alleviating replication stress, a function that is often exploited by cancer cells.^{[2][3][4]}





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References

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